

what is PYR-41 compound

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Compound Focus: Pyr-41

CAS No.: 418805-02-4

Cat. No.: S547892

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Core Compound Profile

The table below summarizes the fundamental technical characteristics of **PYR-41**.

Property	Description
IUPAC Name	Ethyl 4-((4Z)-4-((5-nitrofuran-2-yl)methylidene)-3,5-dioxopyrazolidin-1-yl)benzoate [1]
Molecular Formula	C ₁₇ H ₁₃ N ₃ O ₇ [2] [3] [4]
Molecular Weight	371.3 g/mol [2] [3] [4]
Chemical Structure	 Chemical Structure Image source: [5]
CAS Number	418805-02-4 [2] [6] [7]
Mechanism of Action	Irreversible inhibitor of Ubiquitin-Activating Enzyme (E1) [2] [1]
Reported IC ₅₀	< 10 μM (cell-free E1 ubiquitination assay) [2] [4] [5]
Primary Consequences	Blocks ubiquitination & proteasomal degradation; inhibits NF-κB activation; stabilizes p53; increases global protein sumoylation [2] [1] [5]

Biological Activities and Experimental Evidence

PYR-41's inhibition of the central E1 enzyme has downstream effects on multiple critical cellular pathways and functions.

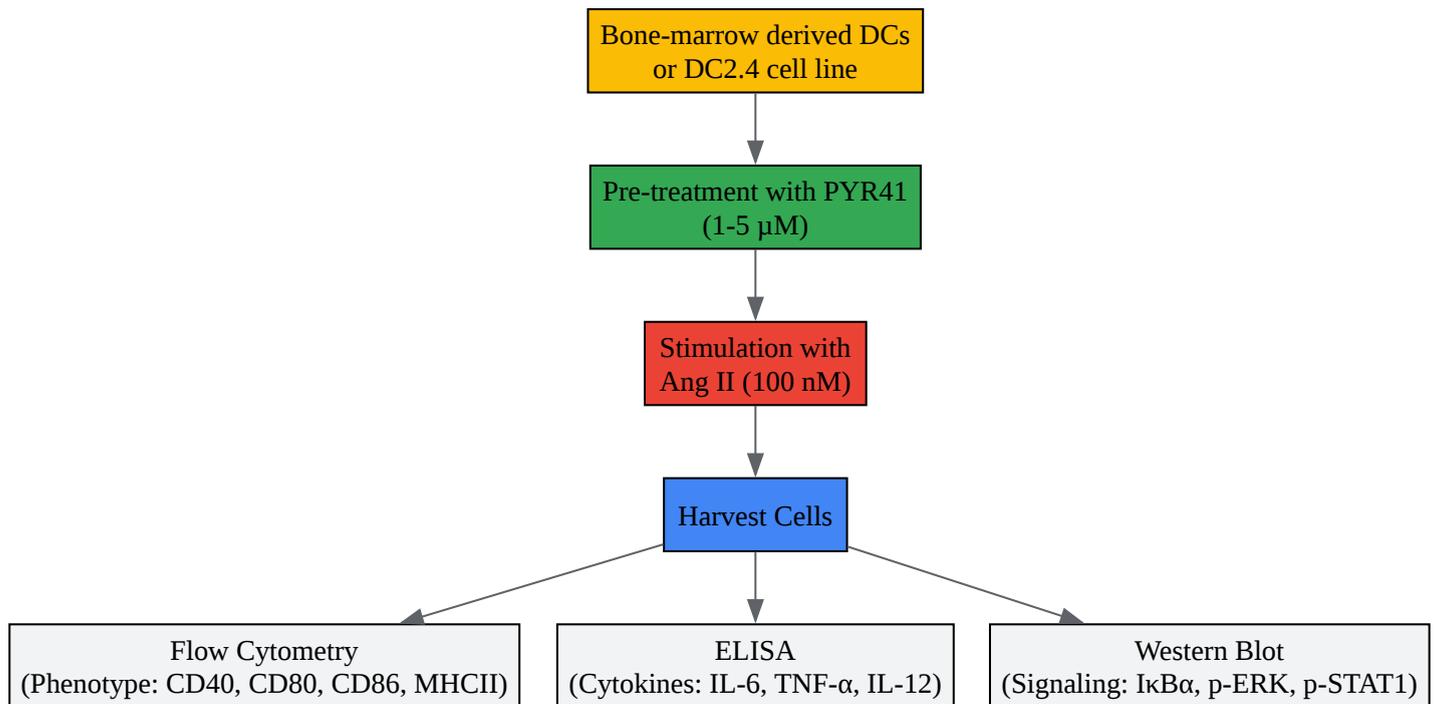
Biological System	Observed Effect of PYR-41	Experimental Notes
In Vitro (General)	Inhibits E1~Ub thioester formation; blocks accumulation of ubiquitinated proteins; induces apoptosis [2] [5]	IC ₅₀ for E1-Ub thioester formation is ~10 μM [5].
NF-κB Signaling	Attenuates activation; prevents IκBα ubiquitination and degradation [8] [9] [5]	In RAW264.7 macrophages, reduces TNF-α release post-LPS stimulation [9].
p53 Pathway	Inhibits degradation, increasing p53 levels and transcriptional activity [2] [1] [3]	Leads to increased p21 levels and selective apoptosis in transformed cells [2].
Dendritic Cell (DC) Activation	Attenuates Angiotensin II-induced maturation, cytokine secretion, and immunostimulatory capacity [8]	Used at 1-5 μM in pre-treatment for 30 minutes [8].
Sepsis Model (In Vivo)	Reduces pro-inflammatory cytokines, organ injury, and improves survival in mice [9]	Administered intravenously at 5 mg/kg immediately post-sepsis induction [9].

Experimental Protocols from Research

Here are detailed methodologies for using **PYR-41** in cell-based assays, as cited in the literature.

Protocol 1: Inhibiting Dendritic Cell Activation [8]

This protocol outlines the use of **PYR-41** to study ubiquitination's role in Angiotensin II (Ang II)-induced dendritic cell activation.



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Experimental workflow for studying DC activation.

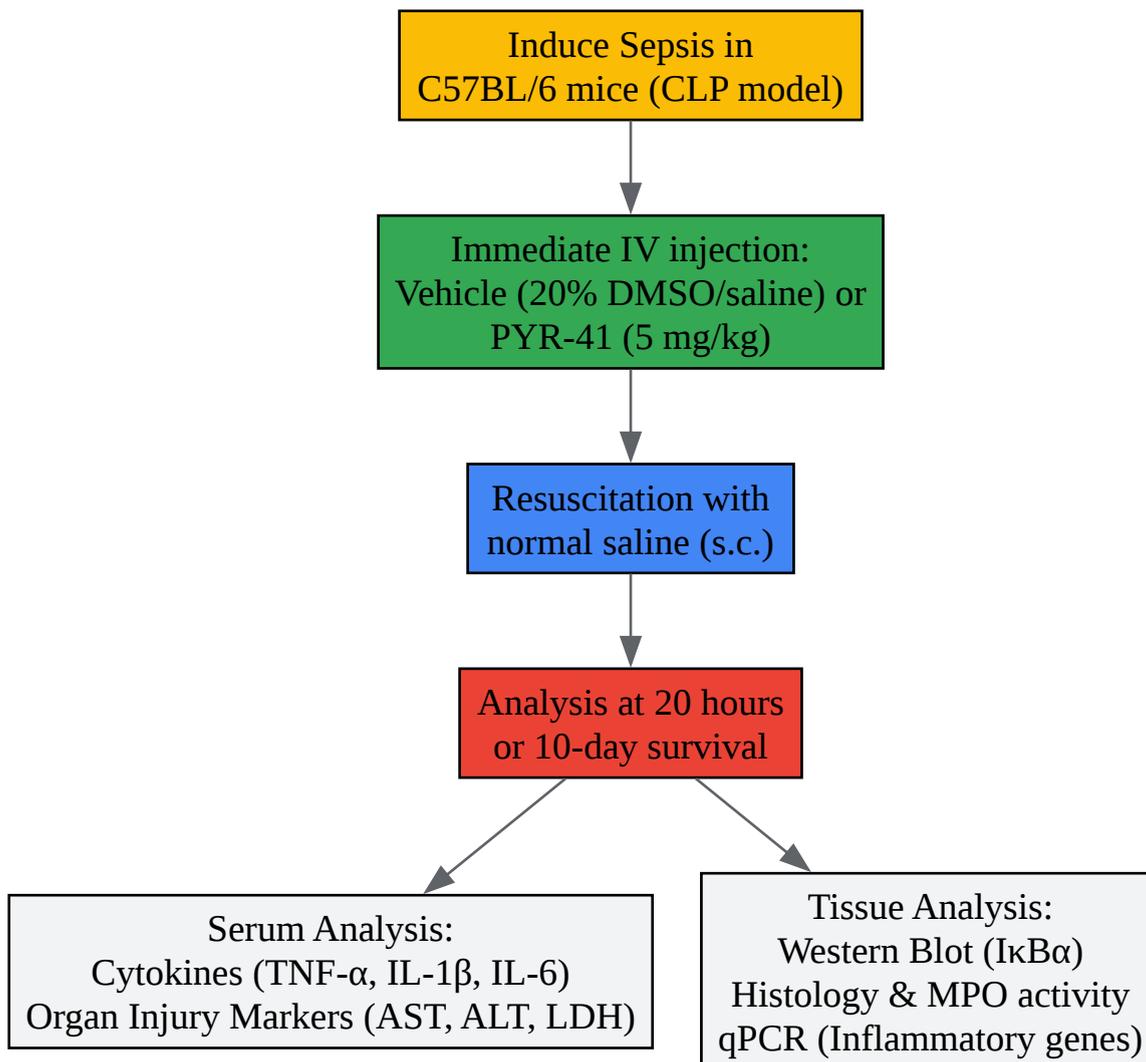
- **Cell Culture:** Generate bone-marrow derived dendritic cells (BMDCs) from C57BL/6 mice or use the DC2.4 cell line. Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum and 20 ng/ml GM-CSF (for BMDCs) for 10 days [8].
- **PYR-41 Pre-treatment:** Resuspend cells at 1×10^6 cells/ml and pre-treat with **PYR-41** (0, 1, or 5 μM) for **30 minutes** [8].
- **Stimulation:** Co-incubate the cells with or without Angiotensin II (100 nM) for a defined period. The duration varies by assay:
 - **Phenotype/Cytokines:** Typically 16-24 hours for maturation marker expression and cytokine secretion [8].
 - **Signaling Pathways:** 5 to 60 minutes for analyzing early phosphorylation and protein degradation events [8].

- **Analysis:**

- **Flow Cytometry:** Analyze surface expression of co-stimulatory molecules (CD40, CD80, CD86) and MHC class II [8].
- **ELISA:** Measure cytokine levels (e.g., IL-6, TNF- α , IL-12) in the cell culture supernatant [8].
- **Western Blot:** Investigate key signaling molecules like I κ B α , phospho-ERK, and phospho-STAT1 [8].

Protocol 2: Studying Inflammation and Organ Injury in Sepsis [9]

This protocol describes the *in vivo* application of **PYR-41** in a mouse model of sepsis.



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In vivo workflow for sepsis model study.

- **Sepsis Model:** Induce sepsis in male C57BL/6 mice (20-25 g) using the cecal ligation and puncture (CLP) model [9].
- **PYR-41 Administration:** Immediately after the CLP procedure, inject **PYR-41** intravenously at a dose of **5 mg/kg**, dissolved in a vehicle of 20% DMSO in saline. The control group receives vehicle alone [9].
- **Resuscitation and Support:** Immediately after surgery, resuscitate all mice with 0.5 ml normal saline administered subcutaneously. For survival studies, administer a broad-spectrum antibiotic (e.g., Primaxin) subcutaneously after CLP [9].
- **Sample Collection and Analysis:** At 20 hours post-CLP, collect blood and tissue samples (e.g., lungs) for analysis [9].
 - **Serum:** Measure pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) and organ injury markers (AST, ALT, LDH) using ELISA and commercial assay kits [9].
 - **Tissues:**
 - Perform Western blotting on lung tissue to confirm the stabilization of I κ B α protein [9].
 - Assess lung injury via histology (H&E staining) and measure neutrophil infiltration by myeloperoxidase (MPO) activity assay [9].
 - Analyze the expression of inflammatory genes (IL-1 β , IL-6, KC, MIP-2, COX-2, iNOS) in the lungs using quantitative PCR (qPCR) [9].
 - **Survival:** Monitor a separate group of mice for 10 days to record survival rates [9].

Key Considerations for Researchers

- **Solubility and Storage:** **PYR-41** is soluble in DMSO (e.g., 10-100 mg/mL) [2] [7] [4]. Stock solutions should be aliquoted and stored at -20°C, protected from light. The solid compound should also be stored at -20°C [2] [3].
- **Cellular Toxicity:** While **PYR-41** is used as a research tool, be aware of potential cytotoxic effects. One study reported an IC₅₀ for cytotoxicity of 22 μ M in HEK293 cells [4]. It is recommended to perform viability assays (e.g., MTT) in your specific cell model to determine a safe working concentration [8].
- **Mechanistic Nuances:** While characterized as an E1 inhibitor, some research indicates **PYR-41** may also inhibit certain deubiquitinases (DUBs) and promote cross-linking of specific proteins like Bcr-Abl, suggesting its effects could be multifaceted in some contexts [5].

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